Tromethamine phosphate

Description

Historical Perspectives on Tromethamine and Phosphate (B84403) Interactions in Pharmaceutical Sciences

Phosphate-based buffers have a long-standing history in pharmaceutical sciences, being one of the most prevalently used buffering systems in parenteral formulations. europeanpharmaceuticalreview.comnih.gov Their prominence is attributed to their physiological compatibility and their buffering capacity across multiple pKa values (2.1, 7.2, and 12.3), which allows for effective pH control in a wide range of formulations. europeanpharmaceuticalreview.com Historically, sodium phosphate has been the most common choice for buffering in both small molecule and biologic drug products. europeanpharmaceuticalreview.comnih.gov

Tromethamine, also known as Tris, emerged as a valuable organic buffer in biomedical and pharmaceutical research. While not as historically dominant as phosphate or citrate (B86180) buffers, its use in parenteral formulations has been steadily increasing. europeanpharmaceuticalreview.com Initially recognized for its buffering capacity near physiological pH (pKa of 8.1), tromethamine offered an alternative to phosphate in certain applications. europeanpharmaceuticalreview.combiopharminternational.com The interaction and combined use of tromethamine and phosphate ions in buffer systems have been explored to optimize formulation stability, particularly for complex biological molecules that are sensitive to pH fluctuations. researchgate.net The development of analytical methods, such as stability-indicating HPLC, often utilizes phosphate buffers to study the degradation of drug salts like ketorolac (B1673617) tromethamine, highlighting the intertwined history of these components in pharmaceutical analysis. unpad.ac.idnano-ntp.comrsc.orgscielo.br

Rationale for Comprehensive Investigation of Tromethamine Phosphate

The primary rationale for investigating tromethamine and phosphate in combination, or as alternatives to each other, lies in ensuring the stability and solubility of active pharmaceutical ingredients (APIs). europeanpharmaceuticalreview.com Maintaining a stable pH is critical for the integrity of biotherapeutics, as deviations can lead to denaturation, aggregation, and fragmentation of proteins. biopharminternational.com

A significant concern with phosphate buffers is their tendency to crystallize at low temperatures, which can cause substantial shifts in pH. europeanpharmaceuticalreview.com This phenomenon can destabilize proteins during the processing of bulk drug substances or the lyophilization of drug products. europeanpharmaceuticalreview.com Consequently, research into alternative buffers like tromethamine, which does not exhibit this crystallization behavior, is well-justified. Tromethamine's similar pKa to the second pKa of phosphate makes it a suitable substitute for applications around neutral pH. europeanpharmaceuticalreview.com

Furthermore, the choice of buffer can impact patient comfort. Studies have indicated that citrate-buffered solutions can induce more pain upon subcutaneous injection compared to formulations buffered with phosphate or histidine. europeanpharmaceuticalreview.com Investigating buffer systems like this compound is part of a broader effort to develop formulations that are not only stable but also well-tolerated by patients. The need for new and improved excipients is widely acknowledged in the pharmaceutical industry to provide formulators with a broader toolkit for developing stable and effective drug products. europeanpharmaceuticalreview.com

Current Research Landscape and Emerging Areas for this compound Compounds

The current research landscape has seen a significant focus on the use of tromethamine as a stabilizing buffer in advanced drug delivery systems, most notably in mRNA vaccines. A pivotal development in this area was the reformulation of the Pfizer-BioNTech COVID-19 vaccine, which transitioned from a phosphate-buffered saline (PBS) system to a tromethamine (Tris) buffer. factcheck.orgclayhealth.com This change was implemented to enhance the vaccine's stability, allowing for storage at standard refrigerated temperatures for an extended period of up to 10 weeks, a significant improvement over the previous formulation's one-month refrigerated shelf-life. factcheck.orgaap.com.au This modification addresses major logistical challenges in vaccine distribution and administration. clayhealth.com

The Moderna COVID-19 vaccine also utilizes a tromethamine buffer to regulate the pH of the final formulation to approximately 7.4. nih.govjiaci.org The use of tromethamine in these vaccines underscores its critical role in stabilizing nucleic acid-based therapeutics. nih.gov

Beyond vaccines, research continues to explore tromethamine and phosphate buffers in various formulations. For instance, studies on lifitegrast (B1675323) eye drops have shown that a combination of citric acid as an antioxidant and tromethamine as a pH buffer can significantly improve the physicochemical stability of the formulation by preventing both oxidation and hydrolysis. nih.gov The development of mucoadhesive oral gels and other novel drug delivery systems for compounds like ketorolac tromethamine often involves the use of phosphate buffers for in vitro release studies, demonstrating the continued relevance of these buffer systems in pharmaceutical development. researchgate.netijpsjournal.com

The table below summarizes key research findings related to the use of tromethamine and phosphate in pharmaceutical formulations.

| Research Area | Key Findings | References |

| Vaccine Formulation | The Pfizer-BioNTech COVID-19 vaccine was reformulated with a tromethamine (Tris) buffer to replace phosphate-buffered saline, significantly improving the vaccine's stability and allowing for longer storage at refrigerated temperatures. | factcheck.orgclayhealth.comaap.com.au |

| Vaccine Formulation | The Moderna COVID-19 vaccine incorporates a tromethamine buffer to maintain a stable pH of approximately 7.4. | nih.govjiaci.org |

| Ophthalmic Solutions | In lifitegrast eye drops, tromethamine acts as a pH buffer to prevent hydrolysis, while citric acid acts as an antioxidant, with the combination enhancing overall stability. | nih.gov |

| Parenteral Formulations | Tromethamine is considered a suitable substitute for phosphate buffers near neutral pH, in part to avoid the issue of phosphate crystallization at low temperatures which can lead to pH instability. | europeanpharmaceuticalreview.com |

| Drug Stability Studies | Phosphate buffers are commonly used in analytical methods like HPLC to study the stability and degradation of tromethamine salt drugs, such as ketorolac tromethamine. | unpad.ac.idnano-ntp.comrsc.orgscielo.br |

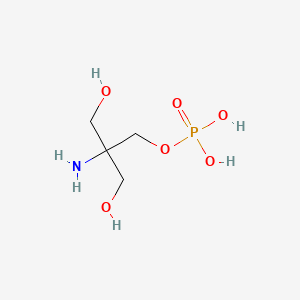

Structure

3D Structure

Properties

IUPAC Name |

[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO6P/c5-4(1-6,2-7)3-11-12(8,9)10/h6-7H,1-3,5H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRRIZHWQMAVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177558 | |

| Record name | Tromethamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23001-39-0 | |

| Record name | Tromethamine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023001390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tromethamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fosfomycin Trometamol EP Impurity C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROMETHAMINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIH974RZ8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Tromethamine Phosphate

Core Synthesis Routes for Tromethamine Phosphate (B84403)

The synthesis of tromethamine phosphate, as a salt, fundamentally involves the acid-base reaction between tromethamine and phosphoric acid or a phosphate source. A common strategy detailed in patent literature for analogous compounds, such as fosfomycin (B1673569) tromethamine, involves a multi-step process that can be adapted for this compound itself. This often begins with the preparation of an intermediate tromethamine salt, which is then reacted with the phosphate-containing entity.

One prevalent method involves reacting tromethamine with an acid like p-toluenesulfonic acid monohydrate in an anhydrous alcohol solution. This reaction forms a tromethamine salt intermediate, such as tromethamine p-toluenesulfonate, which can be isolated and dried. google.com This intermediate is then reacted with a phosphate source in another anhydrous alcoholic solution to yield the final this compound product, which is subsequently refined. google.com Anhydrous conditions are often crucial to prevent the formation of unwanted hydrates. google.com

While specific kinetic studies detailing the reaction rates for this compound synthesis are not extensively published, the optimization of process parameters is critical for maximizing yield and purity. Key parameters that are manipulated include temperature, reaction time, cooling rate, and reactant concentration. google.comnih.gov

Optimization involves heating the solution of reactants to ensure complete dissolution and then carefully controlling the cooling process to promote crystallization of the desired product. google.com For instance, in related syntheses, reaction mixtures are heated to between 25°C and 80°C and then cooled at a specific rate (e.g., 5-10°C/h) to a target temperature between -10°C and 10°C. google.com This is followed by an insulation period to allow for complete crystallization before isolation. google.com The efficiency of these processes is highly dependent on the precise control of these variables, which affect nucleation and crystal growth, thereby influencing the final yield and purity.

Table 1: Example of Process Parameter Optimization in a Related Tromethamine Salt Synthesis

| Parameter | Range/Value | Purpose |

| Initial Heating Temperature | 25 - 80 °C | Ensure complete dissolution of reactants |

| Cooling Rate | 5 - 10 °C/h | Control nucleation and crystal growth |

| Final Cooling Temperature | -10 - 10 °C | Maximize product precipitation |

| Insulation/Reaction Time | 0.5 - 1.5 h | Allow for completion of crystallization |

| Drying Temperature | 60 - 80 °C | Remove residual solvent and crystal water |

| Data derived from patent information on analogous synthesis. google.com |

The choice of solvent is a critical factor that dictates the efficiency of synthesis, primarily by influencing the solubility of reactants and the insolubility of the final product. Anhydrous alcoholic solutions, such as methanol (B129727), ethanol (B145695), and isopropanol, or their mixtures, are commonly employed. google.comgoogle.com

The ideal solvent system is one in which the reactants (e.g., tromethamine and the phosphate source) are highly soluble, especially at elevated temperatures, while the desired this compound salt product has low solubility, particularly at cooler temperatures. google.com This differential solubility is the cornerstone of achieving high product yield through precipitation or crystallization upon cooling. For example, tromethamine exhibits high solubility in methanol and is soluble in ethanol upon heating. google.com If the resulting this compound salt has low solubility in ethanol, this solvent becomes an excellent choice for both the reaction medium and for washing the final product to remove unreacted starting materials. google.com The use of protic solvents can also facilitate the reaction by forming hydrogen bonds with carbonyl groups (if present in the reactants), which increases their electrophilic character and promotes the reaction. researchgate.net

Table 2: Solubility Characteristics and Solvent Selection

| Compound | Solvent | Solubility | Implication for Synthesis |

| Tromethamine | Methanol | Very Soluble | Good for initial reactant dissolution |

| Tromethamine | Ethanol (Heated) | Soluble | Allows for reaction at elevated temperatures |

| This compound Product | Ethanol (Cool) | Low Solubility | Facilitates high-yield precipitation and isolation |

| This compound Product | Methanol/Isopropanol Mix | Low Solubility | Alternative system for effective product isolation |

| Data based on related tromethamine salt syntheses. google.com |

Controlled crystallization is essential for obtaining this compound with high purity and the desired physical characteristics. The process typically begins after the chemical reaction is complete, where the solution is cooled in a highly controlled manner. A slow cooling rate is often preferred to prevent the rapid formation of small, impure crystals. google.com

Seeding, which involves adding a small quantity of pre-existing pure this compound crystals to the solution, can be employed to initiate crystallization at a specific temperature and promote the growth of uniform crystals. google.com Following the crystallization period, the solid product is isolated from the solvent. Common laboratory and industrial techniques for this separation include centrifugation and filtration. google.com The isolated solid, or "wet product," is then washed, typically with a cold portion of the crystallization solvent, to remove any remaining soluble impurities. google.com The final step is drying the purified product under a vacuum at a controlled temperature to remove all traces of the solvent without causing thermal degradation. google.com

Strategies for Mitigating Tromethamine-Phosphate Interactions in Multicomponent Crystalline Systems

In multicomponent systems, tromethamine can interact with phosphate-containing molecules, such as an active pharmaceutical ingredient (API), to form unintended condensation products or adducts. nih.gov These interactions can compromise the stability and purity of the final product. Mitigation strategies focus on understanding and controlling the conditions that lead to these unwanted reactions.

Tromethamine, containing both primary amine and hydroxyl groups, can react with phosphate-containing molecules that also possess functionalities like carboxylic acids or esters. This can lead to the formation of amide or ester-type condensation products, also known as adducts. nih.gov Studies on tromethamine salts of APIs have shown that such adduct formation is significantly favored under conditions of high stress, such as elevated temperature (e.g., 80°C) and high relative humidity (e.g., 75% RH). nih.gov

Crucially, these interactions occur primarily when the physical state of the salt changes from a stable crystalline form to a deliquesced or amorphous state. nih.gov In its solid, crystalline form, the mobility of the molecules is restricted, and the salt remains stable. Therefore, the primary strategy for controlling adduct formation is to maintain the integrity of the crystalline structure. This is achieved by carefully controlling temperature and humidity during manufacturing, storage, and handling to prevent deliquescence. nih.gov Analytical techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) are used to characterize and monitor the crystal structure to ensure its stability.

Table 3: Factors Influencing Unwanted Adduct Formation

| Factor | Condition Promoting Adducts | Control Strategy |

| Physical State | Deliquescence / Amorphous State | Maintain crystalline structure |

| Temperature | High (e.g., 80°C) | Strict temperature control |

| Relative Humidity | High (e.g., 75%) | Control of humidity during storage/handling |

| Information derived from stability studies of tromethamine salts. nih.gov |

The formation of this compound is fundamentally a salt formation reaction, which is defined by the transfer of a proton (H+) from phosphoric acid to the basic amine group of tromethamine. Understanding the dynamics of this proton transfer is key to understanding the formation of the salt.

Modeling studies indicate that for an isolated acid-base pair in the gas phase, proton transfer does not spontaneously occur. researchgate.net However, salt formation is observed in crystals grown by co-sublimation in the absence of a solvent. researchgate.net This suggests that the crystalline environment plays a crucial role. Further modeling of larger molecular clusters shows that proton transfer can happen spontaneously within such a cluster, even without a solvent. researchgate.net This indicates that the stabilization provided by the surrounding molecules in a crystal lattice or a pre-nucleation cluster is sufficient to drive the proton transfer from the acid to the base. Therefore, the pathway to this compound salt formation involves the association of tromethamine and phosphoric acid molecules into clusters where the collective electrostatic environment facilitates the energetically favorable transfer of a proton, leading to the stable ionic pair that constitutes the crystalline salt.

Industrial Scale Synthesis Considerations and Process Optimization

The industrial-scale synthesis of this compound, while not extensively detailed in publicly available literature as a discrete final product, can be inferred from fundamental chemical principles and analogous processes for other tromethamine salts. The primary synthesis route involves a straightforward acid-base reaction between tromethamine (also known as tris(hydroxymethyl)aminomethane) and phosphoric acid. However, moving this reaction from a laboratory setting to a large-scale industrial process involves critical considerations regarding solvent selection, reaction control, product isolation, and process optimization to ensure high yield, purity, and cost-effectiveness.

Methodologies for the industrial production of similar tromethamine salts, such as fosfomycin tromethamine, provide a valuable framework for understanding the potential manufacturing process of this compound. These processes highlight the importance of controlled crystallization and the use of specific solvent systems to achieve a product that meets stringent purity specifications.

Key considerations for industrial synthesis include:

Solvent Selection: Anhydrous alcoholic solutions, particularly absolute ethanol, are frequently used as the reaction medium. patsnap.comgoogle.com The choice of solvent is critical as it must effectively dissolve the reactants while allowing for the precipitation of the final product upon cooling, facilitating separation.

Temperature Control: The reaction and crystallization temperatures are tightly controlled to influence crystal size and purity. google.com A typical process involves heating to dissolve the reactants completely, followed by a programmed cooling phase to initiate crystallization. google.com The rate of cooling can be a key parameter for optimization, with slower cooling rates generally favoring the formation of larger, purer crystals. google.com

Reactant Stoichiometry: Precise control over the molar ratio of tromethamine to the acid is essential for maximizing yield and minimizing unreacted starting materials in the final product. Patents for related compounds detail specific molar ratios that have been optimized for the reaction. google.com

Isolation and Purification: On an industrial scale, centrifugation is the preferred method for separating the solid product from the mother liquor. google.com This is followed by washing the solid product, often with the same anhydrous alcohol used in the reaction, to remove residual impurities. google.com

Drying: The final step involves drying the purified product under vacuum at elevated temperatures (e.g., 60–80 °C) to remove any remaining solvent and ensure the absence of crystal water, leading to a stable final product. google.com

The following table outlines typical parameters observed in the industrial synthesis of a tromethamine salt, which are analogous to what would be considered for this compound production.

Table 1: Illustrative Industrial Synthesis Parameters for a Tromethamine Salt

| Parameter | Condition/Value | Purpose | Reference |

|---|---|---|---|

| Reactants | Tromethamine, Acid (e.g., p-toluenesulfonic acid monohydrate) | Formation of the tromethamine salt | google.com |

| Solvent | Anhydrous Ethanol | Reaction medium and crystallization control | patsnap.comgoogle.com |

| Reactant Molar Ratio (Acid:Tromethamine) | 1.0:1.1 to 1.0:1.3 | Optimize reaction completion and yield | google.com |

| Heating Temperature | 25–80 °C | Ensure complete dissolution of reactants | google.com |

| Cooling Rate | 5–10 °C/hour | Control crystal growth and purity | google.com |

| Final Crystallization Temperature | -10 to 10 °C | Maximize product precipitation and yield | google.com |

| Isolation Method | Centrifugation | Efficient separation of solid product from mother liquor | google.com |

| Drying Conditions | 60–80 °C under vacuum | Remove residual solvent to obtain final, stable product | google.com |

By carefully controlling and optimizing these variables, manufacturers can establish a robust and efficient process for the large-scale production of tromethamine salts like this compound, ensuring consistent quality and high purity.

Mentioned Compounds

Advanced Characterization Techniques for Tromethamine Phosphate and Its Formulations

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure and interactions of tromethamine phosphate (B84403). These methods rely on the interaction of electromagnetic radiation with the sample to provide detailed information about its chemical bonds, functional groups, and electronic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy for Interaction Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and study molecular interactions in tromethamine phosphate. youtube.comyoutube.com The method measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds present. youtube.comupi.edu By analyzing the resulting spectrum, one can gain insights into the compound's structure and the non-covalent interactions, such as hydrogen bonding, that are crucial to its crystal structure and behavior in formulations. nih.gov

In the context of this compound, FTIR analysis focuses on the characteristic vibrational bands of both the tromethamine cation and the phosphate anion. The spectrum of tromethamine is characterized by vibrations of its hydroxyl (-OH), amine (-NH3+), and methylene (B1212753) (-CH2-) groups. The phosphate anion exhibits strong P-O stretching and O-P-O bending vibrations.

The formation of the this compound salt leads to distinct shifts in these vibrational frequencies compared to the free base and free acid. These shifts are indicative of the strong ionic and hydrogen-bonding interactions between the ammonium (B1175870) group of tromethamine and the oxygen atoms of the phosphate anion, as well as between the hydroxyl groups of tromethamine and the phosphate group. nih.govnih.gov For instance, the broadening and shifting of the O-H and N-H stretching bands to lower wavenumbers typically suggest their involvement in robust hydrogen bonding networks. Attenuated Total Reflectance (ATR)-FTIR is a particularly useful mode for this analysis as it requires minimal sample preparation. nih.govd-nb.info

Table 1: Representative FTIR Vibrational Modes for this compound Interaction Analysis Note: Specific wavenumbers can vary based on the sample's physical state and environment.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Interpretation of Shifts |

| O-H (hydroxyl) | Stretching | 3200 - 3600 | Broadening and shift to lower frequency indicates hydrogen bonding with phosphate. |

| N-H (ammonium) | Stretching | 3000 - 3300 | Shift to lower frequency indicates ionic interaction and hydrogen bonding with phosphate. |

| C-H (methylene) | Stretching | 2850 - 2960 | Generally stable, but can be influenced by the overall crystal packing. |

| P-O | Stretching | 900 - 1100 | Shifts and splitting of bands indicate the specific coordination and bonding environment of the phosphate anion. ekb.eg |

| P-OH | Bending | 800 - 950 | Presence and position can confirm the protonation state of the phosphate. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules in solution. hyphadiscovery.com It provides detailed information about the atomic connectivity and chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ³¹P.

For this compound, a combination of NMR experiments is used to confirm its structure.

¹H NMR: Provides information on the protons in the molecule. The spectrum of this compound would show signals for the non-exchangeable methylene (-CH₂) protons and, depending on the solvent (e.g., D₂O), the exchangeable protons from the hydroxyl (-OH) and ammonium (-NH₃⁺) groups.

¹³C NMR: Reveals the carbon skeleton. The tromethamine moiety would display signals for the methylene carbons and the quaternary carbon to which the amino and hydroxymethyl groups are attached. researchgate.net

³¹P NMR: This is particularly valuable as ³¹P is a 100% naturally abundant, spin-½ nucleus, making it highly sensitive for NMR analysis. huji.ac.iloxinst.com The ³¹P NMR spectrum of this compound would typically show a single resonance, and its chemical shift is highly indicative of the chemical environment and bonding state of the phosphorus atom. researchgate.net Proton decoupling is commonly used to simplify the spectrum to a single sharp peak. huji.ac.il The chemical shift can be influenced by pH, solvent, and ionic interactions. nih.gov

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete bonding network and unequivocally assign all ¹H and ¹³C signals, confirming the covalent structure of the tromethamine cation and its association with the phosphate anion. hyphadiscovery.com

Table 2: Expected NMR Data for Structural Elucidation of this compound Note: Chemical shifts (δ) are reported in ppm and are dependent on the solvent and reference standard.

| Nucleus | Experiment | Expected Signals for Tromethamine Moiety | Expected Signal for Phosphate Moiety |

| ¹H | 1D ¹H NMR | Resonances for -CH₂- protons. | Not applicable. |

| ¹³C | 1D ¹³C NMR | Resonances for -CH₂- carbons and the quaternary C-N carbon. researchgate.net | Not applicable. |

| ³¹P | 1D ³¹P NMR | Not applicable. | A single resonance, with a chemical shift characteristic of an inorganic phosphate in an ionic environment. nih.gov |

| ¹H-¹³C | HSQC/HMBC | Correlations confirming C-H bonds and connectivity between protons and carbons over 2-3 bonds. | Not applicable. |

UV-Visible Spectrophotometry for Quantification and Profile Analysis

UV-Visible (UV-Vis) spectrophotometry is a widely used analytical technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. ucdavis.edu The principle behind this technique is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org

Direct quantification of this compound using UV-Vis spectrophotometry presents challenges. Neither the tromethamine cation nor the phosphate anion possesses significant chromophores that absorb strongly in the typical UV-Vis range (200-800 nm). researchgate.net Tromethamine itself has a very low UV absorbance. mdpi.com Therefore, direct measurement is often not feasible or lacks the necessary sensitivity and specificity.

To overcome this, quantitative analysis of the phosphate component typically requires a derivatization step to produce a colored complex that can be measured colorimetrically. A common method is the formation of a phosphomolybdate complex. In this procedure, phosphate reacts with a molybdate (B1676688) reagent in an acidic medium to form a yellow phosphomolybdate complex, which can then be reduced to form a intensely blue-colored complex. The absorbance of this blue solution, often measured at a wavelength around 880 nm, is proportional to the original phosphate concentration. libretexts.org This indirect method allows for accurate and sensitive quantification of phosphate in various samples.

Table 3: UV-Visible Spectrophotometry Method for Phosphate Quantification

| Analyte | Method Type | Reagents | Complex Formed | Wavelength of Maximum Absorbance (λ_max) |

| Phosphate | Indirect (Colorimetric) | Ammonium molybdate, reducing agent (e.g., ascorbic acid) | Molybdenum blue | ~880 nm libretexts.org |

Solid-State Characterization Approaches

The physical properties of this compound in its solid form, such as crystallinity, polymorphism, and thermal stability, are critical for its handling, formulation, and stability. Solid-state characterization techniques provide essential information on these macroscopic and microscopic properties.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Structure Analysis

Powder X-ray Diffraction (PXRD) is the primary technique for analyzing crystalline solids. carleton.edu It is a non-destructive method that provides a unique "fingerprint" of a crystalline phase based on its crystal structure. The technique works by directing X-rays onto a powdered sample and measuring the angles at which the X-rays are coherently scattered or diffracted by the atomic planes within the crystal lattice. ucmerced.edu The relationship between the X-ray wavelength (λ), the diffraction angle (θ), and the spacing between crystal planes (d) is described by Bragg's Law (nλ = 2d sinθ). carleton.edu

A PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). For this compound, PXRD analysis is used to:

Identify the crystalline phase: The resulting diffraction pattern is unique to the specific crystal structure of this compound and can be used to confirm its identity by comparing it to a reference pattern. ucmerced.edu

Assess crystallinity: A highly crystalline sample will produce a pattern with sharp, well-defined diffraction peaks, whereas an amorphous sample will show a broad, diffuse halo.

Detect polymorphism: Different crystalline forms (polymorphs) of this compound would have distinct crystal structures and, therefore, produce different PXRD patterns.

Determine crystal structure: While single-crystal XRD is needed for absolute structure determination, high-resolution synchrotron PXRD data can be used to solve and refine the crystal structure, providing information on unit cell dimensions, space group, and atomic positions. researchgate.netmdpi.com For example, studies on the related compound fosfomycin (B1673569) tromethamine have used synchrotron PXRD to determine its triclinic crystal system and detailed hydrogen-bonding networks. mdpi.com

Table 4: Information Obtained from PXRD Analysis of this compound

| Parameter | Description | Application |

| Peak Positions (2θ) | Angles at which constructive interference occurs, corresponding to specific d-spacings via Bragg's Law. | Crystalline phase identification and determination of unit cell parameters. researchgate.netmdpi.com |

| Peak Intensities | The height or area of diffraction peaks, related to the arrangement of atoms in the crystal structure. | Crystal structure refinement and quantitative phase analysis. |

| Peak Width (FWHM) | The breadth of the diffraction peaks, which can be related to crystallite size and lattice strain. | Analysis of microstructural properties. |

| Amorphous Content | A broad, non-crystalline background signal. | Assessment of the degree of crystallinity in the sample. |

Differential Scanning Calorimetry (DSC) for Thermal Behavior and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. netzsch.com It is used to study the thermal events that occur in a material as it is heated or cooled, such as melting, crystallization, and glass transitions. osti.gov

For this compound, DSC analysis provides critical information about its thermal stability and solid-state behavior. A typical DSC experiment involves heating a small amount of the sample at a constant rate. The resulting thermogram plots heat flow versus temperature.

Melting Point (T_m): An endothermic peak on the DSC curve indicates the melting of the crystalline solid. The peak temperature is the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Phase Transitions: Solid-solid phase transitions, such as the conversion from one polymorphic form to another, will appear as endothermic or exothermic events prior to melting.

Decomposition: At higher temperatures, an exothermic or complex endothermic event may signify the thermal decomposition of the compound.

Glass Transition (T_g): For amorphous or partially amorphous samples, a step-like change in the baseline of the DSC curve indicates the glass transition, where the material changes from a rigid glassy state to a more rubbery state.

This information is vital for establishing appropriate storage conditions and understanding potential incompatibilities in formulations.

Table 5: Thermal Events Detectable by DSC for this compound

| Thermal Event | Appearance on DSC Thermogram | Information Gained |

| Glass Transition | Endothermic shift in the baseline (step change) | Temperature at which an amorphous solid becomes less viscous. |

| Crystallization | Exothermic peak | Temperature at which an amorphous material crystallizes upon heating. |

| Melting | Sharp endothermic peak | Melting point and enthalpy of fusion, indicative of purity and crystalline perfection. |

| Polymorphic Transition | Endothermic or exothermic peak | Temperature of transition between different crystal forms. |

| Decomposition | Complex endothermic or exothermic events | Onset temperature of thermal degradation, indicating thermal stability. |

Scanning Electron Microscopy (SEM) for Morphological Analysis of this compound Systems

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and microstructure of pharmaceutical materials at high resolution. In the context of this compound systems, SEM provides invaluable insights into the size, shape, and surface topography of the raw material and its behavior within various formulations.

Research on tromethamine salts has utilized SEM to elucidate their crystalline nature. For instance, pure tromethamine has been characterized as consisting of rough and thick plate-like irregular crystals. researchgate.net When tromethamine is incorporated into drug delivery systems, such as microspheres, SEM analysis reveals the morphology of the resulting formulation. Studies on ketorolac (B1673617) tromethamine-loaded albumin microspheres have shown them to be spherical, nonporous, and uniform in appearance, with a smooth surface. researchgate.netnih.gov Similarly, SEM has been used to examine hydrogel formulations containing ketorolac tromethamine, where a smooth and porous surface is observed. nih.gov This porosity is considered crucial as it may act as channels for water penetration into the hydrogel network. nih.gov In transdermal patch formulations, SEM images can show the homogenous distribution of drug clusters within the polymer matrix before use and the formation of pores after drug permeation. silicycle.com This morphological information is critical for understanding the formulation's integrity and release mechanisms.

| Sample | Observed Morphology | Reference |

|---|---|---|

| Tromethamine (raw material) | Rough and thick plate-like irregular crystals | researchgate.net |

| Ketorolac tromethamine-loaded albumin microspheres | Spherical, nonporous, uniform appearance with a smooth surface | researchgate.netnih.gov |

| Ketorolac tromethamine-loaded glutamic acid hydrogels | Smooth and porous surface | nih.gov |

| Ketorolac tromethamine transdermal patch | Homogenous distribution of drug clusters in the matrix | silicycle.com |

Chromatographic Techniques for Purity and Content Analysis

Chromatographic methods are fundamental for the quantitative analysis of this compound, ensuring the purity of the bulk substance and the correct content in final formulations. High-Performance Liquid Chromatography (HPLC) and its variants are the most utilized techniques for this purpose.

Developing and validating a robust HPLC method is crucial for the accurate quantification of tromethamine salts. Since tromethamine itself lacks a significant chromophore for UV detection, methods often involve either indirect detection or derivatization. researchgate.net However, for tromethamine salts of UV-active pharmaceutical ingredients like ketorolac or fosfomycin, reversed-phase HPLC with UV detection is common.

Method development involves a systematic optimization of chromatographic conditions. A typical starting point is a C8 or C18 column. The mobile phase is often a mixture of an aqueous buffer (e.g., ammonium or potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). rroij.compageplace.deresearchgate.net The pH of the buffer is a critical parameter that is adjusted to ensure optimal retention and peak shape. The flow rate is typically set between 0.8 and 1.7 mL/min, and detection is performed at the wavelength of maximum absorbance for the active ingredient. rroij.comresearchgate.net

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. rroij.comnih.gov Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically demonstrated over a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies at different concentration levels.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

| Validation Parameter | Typical Specification | Example Finding | Reference |

|---|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | > 0.999 | pageplace.de |

| Accuracy (% Recovery) | 98.0 - 102.0% | > 97% | pageplace.de |

| Precision (% RSD) | ≤ 2.0% | ≤ 0.83% | |

| LOD | Signal-to-noise ratio of 3:1 | 1.37 µg/mL | nih.gov |

| LOQ | Signal-to-noise ratio of 10:1 | 4.16 µg/mL | nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase HPLC for the analysis of highly polar compounds like tromethamine, which are poorly retained on traditional C8 or C18 columns. In HILIC, a polar stationary phase (e.g., aminopropyl or silica) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent, typically acetonitrile, and a small amount of an aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.

A validated HILIC method for determining tromethamine as a counter-ion has been developed using an aminopropyl stationary phase. The mobile phase employed was a simple isocratic mixture of acetonitrile and water (80:20, v/v). Due to tromethamine's lack of a UV chromophore, a Refractive Index (RI) detector was utilized. The high concentration of acetonitrile in the mobile phase also aids in dissolving drug substances that may have limited aqueous solubility. The method was validated for specificity, precision, linearity, and accuracy, demonstrating its suitability for the analysis of drug substance samples. The effects of mobile phase composition, salt concentration, and column temperature on the separation are critical parameters that are investigated during method development to achieve optimal performance.

| Parameter | Condition/Specification | Reference |

|---|---|---|

| Stationary Phase | Aminopropyl | |

| Mobile Phase | Acetonitrile/Water (80/20, v/v) | |

| Detector | Refractive Index (RI) | |

| Validation | Validated for specificity, precision, linearity, and accuracy |

In the preformulation stage of developing a drug product, it is essential to assess the compatibility of the active pharmaceutical ingredient (API) with various excipients, including polymers. Thin Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for screening potential physical and chemical incompatibilities. researchgate.net

The assessment involves preparing physical mixtures of the drug (in this case, this compound) and the selected polymer. Control solutions of the drug and polymer are spotted separately on a TLC plate alongside a spot of the mixture. The plate is then developed in a suitable mobile phase. After development, the plate is visualized under UV light or by using an appropriate staining reagent.

Compatibility is indicated if the chromatogram of the mixture shows a spot corresponding to the drug with the same retention factor (Rf) value and appearance as the control drug spot. An interaction or incompatibility may be suspected if there is a change in the Rf value of the drug, the appearance of new spots, or the disappearance of the drug spot in the mixture's chromatogram. While more sophisticated techniques like Differential Scanning Calorimetry (DSC) and HPLC are used for definitive compatibility studies, TLC serves as an excellent preliminary screening tool. For instance, studies on ketorolac tromethamine have evaluated its compatibility with polymers like sodium carboxymethylcellulose and chitosan, identifying potential chemical interactions.

| Mixture | Rf of Drug (Control) | Rf of Drug in Mixture | Observations | Conclusion |

|---|---|---|---|---|

| This compound + HPMC | 0.65 | 0.65 | No change in Rf or spot appearance | Compatible |

| This compound + Sodium Alginate | 0.65 | 0.65 | No change in Rf or spot appearance | Compatible |

| This compound + Chitosan | 0.65 | 0.58 | Change in Rf value of the drug spot | Potential Incompatibility |

| This compound + Ethyl Cellulose | 0.65 | 0.65 | No change in Rf or spot appearance | Compatible |

Pharmaceutical Formulation Strategies Involving Tromethamine Phosphate

Investigation of Tromethamine Phosphate (B84403) as a Buffering Agent in Drug Formulations

The control of pH is critical for the stability and efficacy of many pharmaceutical products, particularly parenteral and biologic formulations. The combination and interaction of tromethamine and phosphate ions in buffer systems have been investigated to optimize the stability of complex molecules that are sensitive to pH fluctuations.

Tromethamine, also known as Tris, is an organic buffer with a pKa of approximately 8.1 at 25°C. This makes it an effective buffering agent in the physiological pH range, offering a viable alternative to traditional phosphate buffers, especially near neutral pH. Phosphate buffers are widely used due to their physiological compatibility and multiple pKa values (2.1, 7.2, and 12.3), which allow for effective pH control over a broad range. However, tromethamine presents certain advantages; for instance, it is considered a suitable substitute for phosphate buffers to avoid the issue of phosphate crystallization at low temperatures, which can lead to pH instability.

The buffering capacity of tromethamine has been leveraged in complex biological formulations. A notable example is its use in the Moderna COVID-19 vaccine, where it helps maintain a stable pH. fuchigroup.com The selection of a buffer system is critical for protein-based therapeutics, as pH shifts can lead to aggregation and loss of bioactivity. Studies have shown that for certain proteins like erythropoietin subjected to high-temperature stress, tromethamine can be a better stabilizer than phosphate by preventing aggregation.

The pKa of buffers, including tromethamine, is influenced by temperature. Buffers containing amino groups, such as tromethamine, are generally more affected by temperature changes, with the pKa decreasing as the temperature increases. This is an important consideration during drug formulation, processing, and storage.

Table 1: Comparison of Common Pharmaceutical Buffers

| Buffer System | pKa Value(s) | Typical pH Range | Key Characteristics |

|---|---|---|---|

| Tromethamine | ~8.1 | 7.2 - 9.0 | Organic amine buffer, avoids low-temperature crystallization. |

| Phosphate | 2.1, 7.2, 12.3 | 6.0 - 8.0 | Physiologically compatible, versatile pH range. |

| Citrate (B86180) | 3.1, 4.8, 6.4 | 2.5 - 6.5 | Commonly used in various formulations. |

| Acetate | ~4.8 | 3.6 - 5.6 | Ideal for formulations requiring mild acidity. |

Tromethamine is generally regarded as safe and is an FDA-approved excipient used in various dosage forms, including oral and intravenous medications. nih.gov It is considered to have low biological toxicity. fuchigroup.com Its use as an emulsifying agent and in parenteral formulations underscores its biocompatibility. A safety assessment by the Cosmetic Ingredient Review (CIR) Panel concluded that tromethamine is safe for use in cosmetics, further supporting its favorable biocompatibility profile.

While tromethamine itself is well-tolerated, the biocompatibility of a tromethamine phosphate buffer system also depends on the concentration of phosphate. Inorganic phosphate is essential for many biological processes, but excessive levels can lead to cytotoxic effects. Studies have shown that overdosing on inorganic phosphate can result in a range of cellular toxicities, including impaired cell signaling and vascular calcification. Therefore, the concentration of phosphate in any formulation must be carefully controlled to ensure safety.

Advanced Approaches for Enhancing Solubility and Dissolution Rates Utilizing Tromethamine

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability. Tromethamine has been successfully employed as a coformer to create multicomponent crystalline forms of APIs, such as salts and co-crystals, to overcome these solubility and dissolution challenges.

Multicomponent crystals are crystalline materials composed of two or more different molecules held together by non-covalent interactions in the same crystal lattice. mdpi.comresearchgate.net When an API is combined with a pharmaceutically acceptable coformer like tromethamine, the resulting multicomponent crystal can exhibit significantly improved physicochemical properties, including solubility and dissolution rate, without altering the chemical structure of the API. nih.gov

Tromethamine has been used to form multicomponent crystals with a variety of BCS Class II drugs (low solubility, high permeability). For example, studies have shown that forming a salt-type multicomponent crystal of mefenamic acid with tromethamine resulted in a 2.5-fold higher dissolution efficiency compared to the intact drug. scispace.comdergipark.org.tr Similarly, a multicomponent crystal of the anti-inflammatory drug tenoxicam (B611289) with tromethamine exhibited an 11-fold increase in solubility. researchgate.net Other examples include the formation of tromethamine salts with ketoprofen (B1673614), indomethacin (B1671933), and pelubiprofen, all demonstrating substantial enhancements in solubility and dissolution rates. mdpi.comnih.govnih.gov

Table 2: Enhanced Properties of APIs via Multicomponent Crystal Formation with Tromethamine

| Active Pharmaceutical Ingredient (API) | Type of Multicomponent Crystal | Improvement Factor (Solubility/Dissolution) | Reference |

|---|---|---|---|

| Ketoprofen | Salt-type | Significantly enhanced solubility and dissolution rate. | mdpi.com |

| Mefenamic Acid | Salt-type | 2.5-fold higher dissolution efficiency. | scispace.comdergipark.org.tr |

| Tenoxicam | Salt-type | 11.13-fold increase in solubility. | researchgate.net |

| Indomethacin | Crystalline Salt | >1000-fold increase in maximal solubility. | nih.govnih.gov |

| Pelubiprofen | Salt | Improved solubility and gastrointestinal safety. | nih.gov |

Crystal engineering is the rational design and synthesis of crystalline molecular solids with desired properties. nih.gov This approach is used to systematically tune the physicochemical properties of a drug by selecting appropriate coformers and utilizing specific crystallization techniques. nih.gov Several methods have been employed to prepare tromethamine-based multicomponent crystals, including:

Solvent Evaporation: This technique involves dissolving the API and tromethamine in a suitable solvent, followed by slow evaporation to allow for the formation of the new crystalline phase. mdpi.comscispace.com

Solvent-Drop Grinding: A solid-state synthesis method where the API and coformer are ground together with a small amount of solvent, which can facilitate the formation of co-crystals that may not be obtainable from solution growth. researchgate.netnih.gov

Hot-Melt Extrusion (HME): A solvent-free, continuous manufacturing process where a mixture of the API and tromethamine is heated and extruded to form a crystalline salt. nih.govnih.gov This technique is considered a "green chemistry" approach and is unprecedented for forming crystalline salts of acidic drugs. nih.govrsc.org

The structure of the resulting crystal plays a crucial role in its properties. For instance, the ketoprofen-tromethamine multicomponent crystal was found to have a layered structure, which is believed to facilitate the penetration of water molecules into the crystal lattice, thereby enhancing its dissolution. mdpi.com The primary advantage of crystal engineering is the ability to improve biopharmaceutical properties while maintaining the drug in a stable crystalline form. fip.org

The formation of a salt versus a co-crystal is determined by whether a proton is transferred from one component to another. In the case of an acidic API and a basic coformer like tromethamine, salt formation is highly probable. A general guideline, known as the pKa rule, states that if the difference in pKa (ΔpKa) between the base and the acid is greater than three, there is a high likelihood of proton transfer to form a salt. nih.govmdpi.com

Tromethamine has a pKa of about 8.1-8.6, while many acidic drugs like ketoprofen (pKa 4.13) and indomethacin (pKa 4.5) have significantly lower pKa values. nih.govmdpi.com The resulting ΔpKa is well above the threshold of three, indicating that a proton is transferred from the carboxylic acid group of the API to the primary amine group of tromethamine.

This proton transfer mechanism has been confirmed through various analytical techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies of the carboxylic acid and amine groups, such as the disappearance of the carboxylic C=O stretch and the appearance of carboxylate and protonated amine bands, provide evidence of salt formation. scispace.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-phase NMR can demonstrate the strong ionic interaction and proton transfer between the API and tromethamine. nih.govnih.gov

Single-Crystal X-ray Diffraction: This technique provides definitive proof of the crystal structure, showing the arrangement of the cationic tromethamine and anionic drug molecules in the crystal lattice. mdpi.com

The proton transfer leads to the formation of an ionic salt, which typically has a higher affinity for aqueous media and readily dissociates into solvated cations and anions, resulting in enhanced solubility and dissolution. mdpi.comfip.org

Development of Solid Dispersions and Co-amorphous Systems

Solid dispersions and co-amorphous systems are advanced techniques used to improve the dissolution and bioavailability of poorly soluble drugs by converting them from a crystalline to a higher-energy amorphous state. In this context, tromethamine can serve as a crucial low-molecular-weight co-former, stabilizing the active pharmaceutical ingredient (API) in its amorphous form. nih.govresearchgate.net The formation of a co-amorphous system involves creating a single, homogeneous amorphous phase containing the API and a co-former, such as tromethamine. nih.govnih.gov

The stability of these systems is often enhanced through specific molecular interactions, such as hydrogen bonding or salt formation, between the drug and the co-former. nih.gov While research on this compound as a single entity in these systems is specific, the principles of co-amorphous technology suggest its potential. Tromethamine can interact with an acidic drug to form a salt, which can then be rendered amorphous. The presence of a phosphate counter-ion could further modulate the physicochemical properties, including the glass transition temperature (Tg), which is a key indicator of the stability of the amorphous system. gre.ac.uk For instance, studies on the drug ketoprofen have shown that forming multicomponent crystals with tromethamine can lead to a significant 2.95-fold improvement in dissolution. The goal is to create a stable co-amorphous system with a single glass transition temperature, indicating the components are miscible and interacting at a molecular level. gre.ac.uk

Optimization of Liquisolid Mixture Technology for Enhanced Dissolution

Liquisolid technology is a novel approach designed to enhance the dissolution rate of poorly water-soluble drugs by converting a liquid medication—such as a drug solution or suspension in a non-volatile solvent—into a dry, free-flowing, and compressible powder. researchgate.netnih.govnih.gov This is achieved by blending the liquid with selected carrier materials (e.g., microcrystalline cellulose) and coating materials (e.g., silica). nih.gov

While direct studies incorporating this compound into liquisolid compacts are not extensively documented, its properties are well-suited for such applications. This compound could be integrated into the formulation as a pH-modifying agent within the powder blend. Upon contact with the dissolution medium, the liquisolid compact would release the drug, and the localized pH change created by the dissolving this compound could significantly enhance the dissolution rate of pH-sensitive drugs. This technique has been shown to be more effective than solid dispersions in some cases, with studies on hydrochlorothiazide (B1673439) showing dissolution enhancement up to 95% with liquisolid systems. nih.gov The technology's main advantages include the use of cost-effective excipients and simple, scalable manufacturing processes similar to those for conventional tablets and capsules. nih.gov

Development of Specialized Drug Delivery Systems Incorporating this compound

This compound is integral to the development of various specialized drug delivery systems designed to target specific sites in the body or to control the release of medication over time.

Ophthalmic Formulations and Ocular Drug Delivery Systems

In ophthalmic formulations, maintaining a stable pH is critical for drug stability, efficacy, and patient comfort. Tromethamine is frequently used as a pH buffer in eye drops to prevent the degradation of pH-sensitive drugs. mdpi.com For example, in formulations of lifitegrast (B1675323), tromethamine acts as a buffer to prevent hydrolysis by maintaining a stable pH, while other components like sodium phosphate may also be present to ensure proper buffering capacity and tonicity. mdpi.com The tromethamine salt of the nonsteroidal anti-inflammatory drug (NSAID) ketorolac (B1673617) is widely used in ophthalmic solutions to treat ocular itching and postoperative inflammation following cataract extraction. abbvieeyecare.com

The development of advanced ocular delivery systems, such as biodegradable polymeric nanoparticles and in-situ gels, aims to prolong the contact time of the drug with the ocular surface, thereby improving bioavailability. nih.govajprd.com Tromethamine's buffering capacity is valuable in these systems to ensure the stability of the entrapped drug during formulation and throughout its sustained release.

Transdermal Delivery Systems, including Liposomal Formulations

Transdermal drug delivery offers a non-invasive method for systemic administration, bypassing first-pass metabolism. sphinxsai.com The tromethamine salt of drugs, such as ketorolac tromethamine, has been successfully incorporated into transdermal systems, including gels and patches, to manage pain. sphinxsai.comnih.gov

Liposomal formulations represent a sophisticated strategy for enhancing transdermal delivery. Elastic liposomes, in particular, are deformable vesicles capable of squeezing through the narrow pores of the stratum corneum to deliver drugs to deeper skin layers. nih.govnih.gov Research on ketorolac tromethamine has demonstrated its successful formulation into elastic liposomes using edge activators like Tween 80. nih.govnih.gov These formulations exhibit high entrapment efficiency and can provide sustained release of the drug through the skin. nih.govnih.gov The in vivo permeation studies on human volunteers showed a clear correlation between the amount of drug permeated and the penetration distance into the skin. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Vesicle Size | 127.8 ± 3.4 nm | nih.gov, nih.gov |

| Zeta Potential | -12 mV | nih.gov, nih.gov |

| Entrapment Efficiency | 73 ± 11% | nih.gov, nih.gov |

| Ex Vivo Flux (across pig ear skin) | 0.278 mg/cm²/h | nih.gov |

| Lag Time (ex vivo) | ~10 hours | nih.gov |

Microparticulate Systems for Sustained and Controlled Release

Microparticulate systems, such as microspheres and microcapsules, are designed to provide sustained or controlled release of a drug over an extended period. These systems are often formulated using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). nih.gov While specific studies detailing the use of this compound in microparticles are limited, its role as a buffering agent is highly applicable. The incorporation of this compound within the microparticle matrix could create a stable pH environment, protecting the encapsulated drug from degradation. This internal buffering can be critical for maintaining the stability of sensitive molecules, such as peptides and proteins, and for controlling their release kinetics from the polymer matrix.

Injectable Preparations and pH Stabilization Techniques

In parenteral (injectable) formulations, tromethamine has seen increasing use as a buffering agent, often serving as an alternative to traditional phosphate buffers. europeanpharmaceuticalreview.com With a pKa of 8.1, tromethamine is effective at buffering near physiological pH. One significant advantage of tromethamine over sodium phosphate is its ability to avoid the issue of crystallization at low temperatures, which can cause pH instability in phosphate-buffered solutions.

The combined use of tromethamine and phosphate ions in buffer systems is also explored to optimize the stability of complex biological molecules that are highly sensitive to pH changes. For certain proteins, tromethamine has been shown to be a better stabilizer than phosphate, preventing aggregation under heat stress. europeanpharmaceuticalreview.com A prominent example of its application is the reformulation of the Pfizer-BioNTech COVID-19 vaccine, which replaced phosphate-buffered saline with a tromethamine (Tris) buffer to significantly improve stability and allow for longer storage at refrigerated temperatures. Tromethamine injection is also used as a systemic alkalizer to correct metabolic acidosis. drugs.com

| Property | Tromethamine (Tris) | Sodium Phosphate | Reference |

|---|---|---|---|

| pKa | 8.1 | 2.1, 7.2, 12.3 | , europeanpharmaceuticalreview.com |

| Buffering Range | Effective near neutral/slightly alkaline pH | Effective across a wide pH range | , europeanpharmaceuticalreview.com |

| Low-Temperature Stability | Good; avoids crystallization | Can crystallize at low temperatures, causing pH shifts | |

| Protein Stabilization | Can be superior for certain proteins (e.g., erythropoietin) by preventing aggregation | Commonly used but may be less effective for some proteins | europeanpharmaceuticalreview.com |

Formulation of Fast-Dissolving and Sustained-Release Oral Dosage Forms

This compound is a versatile excipient that can be strategically employed in the formulation of both fast-dissolving and sustained-release oral dosage forms. Its primary role in these applications is to modulate the microenvironmental pH within the dosage form, thereby influencing the dissolution and release characteristics of the active pharmaceutical ingredient (API).

Fast-Dissolving Oral Dosage Forms

Fast-dissolving oral dosage forms, such as orally disintegrating tablets (ODTs) and oral films, are designed to rapidly dissolve or disintegrate in the oral cavity, leading to quick absorption and onset of action. While specific research focusing on this compound in these formulations is limited, its properties as a buffering agent suggest a potential role in enhancing the dissolution of weakly acidic drugs. By maintaining a pH that favors the ionized, more soluble form of the API, this compound could contribute to faster drug release in the oral cavity.

The formulation of fast-dissolving dosage forms typically involves the use of superdisintegrants and water-soluble polymers. The compatibility and interaction of this compound with these components would be a critical factor in formulation development.

Sustained-Release Oral Dosage Forms

In contrast, sustained-release oral dosage forms are designed to release the API over an extended period, maintaining therapeutic drug concentrations in the bloodstream and reducing dosing frequency. Research has demonstrated the utility of tromethamine as a buffering agent in hydrophilic matrix tablets to achieve pH-independent and sustained drug release, particularly for weakly acidic drugs.

One of the challenges with formulating weakly acidic drugs in a sustained-release matrix is their pH-dependent solubility, which can lead to variable release profiles as the dosage form transits through the gastrointestinal tract with its varying pH environments. Incorporating a buffering agent like tromethamine can create a pH-controlled microenvironment within the hydrated gel layer of the matrix tablet. This localized pH modification can enhance and maintain the solubility of the weakly acidic drug, leading to a more consistent and controlled release.

Studies have shown that in hydrophilic matrices, such as those composed of hydroxypropyl methylcellulose (B11928114) (HPMC), tromethamine can provide a higher internal gel layer pH and a greater duration of pH modification compared to other buffering agents. This leads to extended, diffusion-based release kinetics without compromising the integrity of the matrix.

For instance, research on the release of the weakly acidic drug flurbiprofen (B1673479) from HPMC matrix tablets demonstrated that the inclusion of tromethamine resulted in a pH-independent release profile. The study highlighted that tromethamine did not negatively impact the sol-gel transition temperature or the swelling of HPMC particles, which are crucial for maintaining the sustained-release characteristics of the matrix.

The following table summarizes the effect of tromethamine on the release kinetics of a weakly acidic drug from an HPMC matrix tablet:

Table 1: Effect of Tromethamine on Drug Release from HPMC Matrix Tablets

| Formulation Aspect | Observation | Implication for Sustained Release |

|---|---|---|

| Drug Release Kinetics | pH-independent | Consistent drug release throughout the GI tract. |

| Internal Gel Layer pH | Rapid and sustained alkalization | Maintained solubility of the weakly acidic drug. |

| HPMC Hydration | Minimal effect on polymer swelling | Preservation of matrix integrity for extended release. |

| Release Mechanism | Diffusion-based | Controlled and predictable drug release over time. |

These findings underscore the significant role of this compound as a functional excipient in the development of robust sustained-release oral dosage forms for challenging APIs. By modulating the intragel pH, it facilitates a more predictable and reliable drug release profile, which is essential for therapeutic efficacy and patient compliance.

Pharmacological and Biochemical Research on Tromethamine Phosphate

Mechanisms of Action in pH Regulation and Acid-Base Balance

Tromethamine, also known as tris(hydroxymethyl)aminomethane or THAM, is a biologically inert amino alcohol that acts as a proton acceptor, making it useful in the correction of metabolic acidosis drugbank.com. It is an organic amine buffer that, in contrast to sodium bicarbonate, does not generate carbon dioxide. The compound's utility in pH regulation stems from its ability to accept hydrogen ions, thereby increasing the pH of a solution. While the term "tromethamine phosphate" is not extensively characterized as a singular buffering agent in physiological research, the individual components, tromethamine and the phosphate (B84403) buffer system, are both significant in acid-base homeostasis.

The primary mechanism of tromethamine's buffering action is its amino group, which can accept a proton (H+), thereby reducing the concentration of free hydrogen ions and increasing the pH. As a sodium-free base, it can permeate cell membranes and act as a proton acceptor, making it effective in addressing acidosis wikilectures.eu.

The phosphate buffer system is a crucial component of intracellular and renal tubular fluid buffering thoughtco.com. This system consists of two main components: dihydrogen phosphate (H₂PO₄⁻), which acts as a weak acid, and monohydrogen phosphate (HPO₄²⁻), which acts as a weak base thoughtco.com. The pKa for the dissociation of H₂PO₄⁻ to HPO₄²⁻ is approximately 6.8 to 7.21, which is very close to the physiological pH of 7.4 thoughtco.comliverpool.ac.uk. This proximity allows the phosphate buffer system to effectively resist pH changes in both acidic and basic directions thoughtco.com.

When a strong acid is introduced, the monohydrogen phosphate accepts a proton to form dihydrogen phosphate. Conversely, when a strong base is added, the dihydrogen phosphate donates a proton, neutralizing the base thoughtco.com. Although the phosphate buffer system plays a minor role in the extracellular fluid due to its lower concentration compared to the bicarbonate buffer system, it is a major contributor to intracellular buffering and is vital in the renal tubules for acid excretion thoughtco.com.

Metabolic acidosis is a condition characterized by an increase in the body's production of acid or the inability of the kidneys to remove sufficient acid, leading to a decrease in blood pH. Tromethamine has been investigated for its role in correcting metabolic acidosis in various clinical scenarios drugbank.com.

In models of metabolic acidosis, tromethamine acts as a proton acceptor to buffer excess acid, thereby helping to restore normal blood pH. It is particularly noted for its use in conditions where sodium bicarbonate may be contraindicated. Research has shown its application in the context of metabolic acidosis associated with conditions like cardiac bypass surgery drugbank.com.

The development of metabolic acidosis in chronic kidney disease is a significant concern, as it is associated with adverse outcomes. The kidneys' impaired ability to excrete protons and regenerate bicarbonate is a primary cause. While bicarbonate supplementation is a common treatment, the role of other buffers is also of interest.

In certain respiratory diseases, such as cystic fibrosis (CF), the airway surface liquid (ASL) becomes acidic due to dysfunctional anion transport. This acidic environment impairs the innate immune function of the airways. Research has focused on repurposing tromethamine as an inhaled therapy to correct the acidic pH of the ASL in CF models.

Studies have demonstrated that aerosolized tromethamine can effectively increase the pH of the ASL in both animal models (pigs) and in humans with CF. This alkalinization of the ASL has been shown to enhance the bactericidal activity of the airway fluid. The effect of tromethamine on ASL pH was found to be more sustained compared to bicarbonate solutions. These findings suggest that modulating airway pH with tromethamine could be a beneficial therapeutic strategy for CF by improving host defense mechanisms. Further research has also indicated that alkalinizing the ASL with tromethamine can improve mucociliary clearance in CF pig models, suggesting another potential benefit of this approach.

Investigations into Antimicrobial Activity (e.g., Fosfomycin (B1673569) Tromethamine)

Fosfomycin tromethamine is an oral formulation of the broad-spectrum antibiotic fosfomycin. The tromethamine salt enhances the oral bioavailability of fosfomycin.

In vitro susceptibility testing of fosfomycin tromethamine is performed using methods such as agar dilution and disk diffusion. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide interpretive criteria for fosfomycin susceptibility.

For urinary tract isolates of Escherichia coli and Enterococcus faecalis, the CLSI has established breakpoints for interpretation. The addition of glucose-6-phosphate (G6P) to the testing medium is often necessary, as it induces a transport system in some bacteria that facilitates the uptake of fosfomycin.

Below is a table summarizing the CLSI interpretive criteria for fosfomycin against E. coli and E. faecalis.

| Organism | Method | Disk Content | Susceptible | Intermediate | Resistant |

| E. coli | Disk Diffusion | 200 µg Fos, 50 µg G6P | ≥16 mm | 13-15 mm | ≤12 mm |

| E. coli | MIC | - | ≤64 µg/mL | 128 µg/mL | ≥256 µg/mL |

| E. faecalis | MIC | - | ≤64 µg/mL | 128 µg/mL | ≥256 µg/mL |

Studies have shown high rates of susceptibility to fosfomycin among urinary isolates of multidrug-resistant E. coli. The following table presents the Minimum Inhibitory Concentration (MIC) values for fosfomycin against various urinary pathogens from a research study.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.5 | 2 |

| Klebsiella pneumoniae | 8 | 32 |

| Proteus mirabilis | 4 | 16 |

| Enterococcus faecalis | 16 | 32 |

Fosfomycin exerts its bactericidal effect by inhibiting a very early stage of bacterial cell wall synthesis. The antibiotic is actively transported into the bacterial cell via two primary transport systems: the L-α-glycerophosphate transporter and the hexose phosphate uptake system. The latter is inducible by glucose-6-phosphate.

Once inside the cytoplasm, fosfomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. It achieves this by acting as an analog of phosphoenolpyruvate (PEP) and forming a covalent bond with a cysteine residue in the active site of the MurA enzyme. This inhibition prevents the formation of N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis. The disruption of peptidoglycan synthesis leads to a weakened cell wall and subsequent bacterial cell lysis and death.

Resistance to fosfomycin can occur through several mechanisms, including mutations in the genes encoding the transport systems, which reduces the uptake of the antibiotic, or mutations in the murA gene that alter the target enzyme.

Toxicokinetics and Distribution Studies of this compound

The toxicokinetics and distribution of tromethamine are typically studied in the context of its salt formulations, such as ketorolac (B1673617) tromethamine or fosfomycin tromethamine. Tromethamine itself is rapidly eliminated by the kidneys. nih.gov

Tissue Distribution and Cellular Uptake Kinetics

Once in the systemic circulation, a drug's distribution to various tissues is influenced by factors like blood perfusion, tissue binding, regional pH, and cell membrane permeability. msdmanuals.com Tromethamine is a proton acceptor that is not fully ionized at physiological pH, allowing a fraction of the molecule to penetrate cell membranes and reach intracellular fluid. nih.govfuchigroup.com

For tromethamine-containing drugs, the distribution is largely dictated by the properties of the active pharmaceutical ingredient. For example, ketorolac, when administered as ketorolac tromethamine, is extensively bound to plasma proteins (>99%), which limits its distribution into tissues. drugbank.comnih.gov This results in a relatively low apparent volume of distribution, typically ranging from 0.1 to 0.3 L/kg. msdmanuals.comdrugbank.com Drugs that are highly protein-bound tend to remain within the circulation, with the unbound fraction being free to distribute into tissues and exert a pharmacological effect. merckmanuals.com